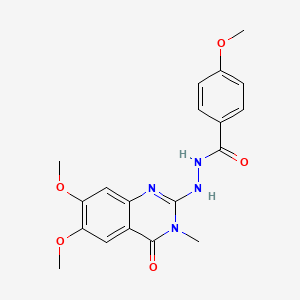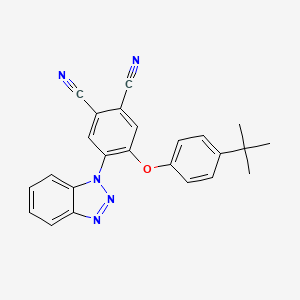
N'-(6,7-dimethoxy-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)-4-methoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(6,7-dimethoxy-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)-4-methoxybenzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique quinazolinone structure, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6,7-dimethoxy-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)-4-methoxybenzohydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazolinone Core: This involves the condensation of appropriate aniline derivatives with formamide or formic acid under acidic or basic conditions to form the quinazolinone core.
Methoxylation: Introduction of methoxy groups at the 6 and 7 positions of the quinazolinone ring is achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Hydrazide Formation: The final step involves the reaction of the quinazolinone derivative with 4-methoxybenzohydrazide under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N’-(6,7-dimethoxy-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinazolinone to its corresponding dihydroquinazoline derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium ethoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
N’-(6,7-dimethoxy-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)-4-methoxybenzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic benefits, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N’-(6,7-dimethoxy-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)-4-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Inhibition of Enzymes: It may inhibit specific enzymes involved in critical biological processes, leading to therapeutic effects.
Interaction with DNA/RNA: The compound may bind to DNA or RNA, affecting gene expression and cellular functions.
Modulation of Signaling Pathways: It may modulate key signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N’-(6,7-dimethoxy-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)-4-methoxybenzohydrazide can be compared with other similar compounds, such as:
Quinazolinone Derivatives: These compounds share the quinazolinone core structure and exhibit similar biological activities.
Benzohydrazide Derivatives: Compounds with the benzohydrazide moiety also show potential therapeutic benefits.
Similar Compounds
- 6,7-Dimethoxy-3-methyl-4-oxo-3,4-dihydroquinazolin-2-ylsulfanyl-acetic acid
- 2-((6,7-Dimethoxy-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid
Properties
Molecular Formula |
C19H20N4O5 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N'-(6,7-dimethoxy-3-methyl-4-oxoquinazolin-2-yl)-4-methoxybenzohydrazide |
InChI |
InChI=1S/C19H20N4O5/c1-23-18(25)13-9-15(27-3)16(28-4)10-14(13)20-19(23)22-21-17(24)11-5-7-12(26-2)8-6-11/h5-10H,1-4H3,(H,20,22)(H,21,24) |
InChI Key |
WSKYBQIKAKSKNO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC(=C(C=C2N=C1NNC(=O)C3=CC=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichlorobenzyl N-[(4-methoxyphenyl)carbonyl]glycylglycinate](/img/structure/B10869021.png)
![7-(2-Furyl)-9-isobutyl-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine](/img/structure/B10869026.png)


![(4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869036.png)
![methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-(1-{[2-(trifluoromethoxy)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10869039.png)
![N-(3-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B10869050.png)
![N-{4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B10869057.png)
![(4Z)-4-[1-(cyclopropylamino)ethylidene]-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869058.png)
![(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-(pyridin-2-ylmethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B10869076.png)
![ethyl 2-({[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10869084.png)
![10-(4-methoxybenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10869090.png)
![N-(4,6-dimethylpyrimidin-2-yl)-4-{3-sulfanyl-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-4-yl}benzenesulfonamide](/img/structure/B10869098.png)
![N-(4-methoxybenzyl)-2-(3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B10869108.png)
